molecular formula C25H27N3O3S B13840202 N-Oxo Brexpiprazole

N-Oxo Brexpiprazole

Cat. No.: B13840202
M. Wt: 449.6 g/mol
InChI Key: HTKVOWLJKSZHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

N-Oxo Brexpiprazole undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to their oxidized forms.

    Reduction: Reduction of functional groups to their reduced forms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, sodium carbonate, and N,N-dimethylacetamide . The reactions are typically carried out at elevated temperatures to ensure complete conversion and high yield .

Major Products Formed

The major products formed from these reactions include intermediates such as spiro-tosyl salts and the final product, Brexpiprazole .

Scientific Research Applications

Therapeutic Applications

1.1 Schizophrenia Treatment
Brexpiprazole has been approved for the treatment of schizophrenia in both adults and pediatric patients aged 13 to 17 years. The mechanism involves partial agonist activity at serotonin 5-HT1A and dopamine D2 receptors, along with antagonist activity at serotonin 5-HT2A receptors . Research indicates that N-Oxo Brexpiprazole may enhance the efficacy of treatment regimens by modulating these neurotransmitter systems.

1.2 Major Depressive Disorder
this compound is also being investigated as an adjunctive treatment for major depressive disorder. Clinical trials have demonstrated that it can improve outcomes for patients who have not responded adequately to standard antidepressant therapies . The combination of brexpiprazole with selective serotonin reuptake inhibitors (SSRIs) has shown promise in enhancing antidepressant effects, suggesting a synergistic mechanism .

1.3 Agitation in Alzheimer’s Disease
The compound has gained attention for its efficacy in treating agitation associated with Alzheimer’s disease. Recent studies have confirmed that patients receiving brexpiprazole demonstrated significant improvements in agitation symptoms compared to placebo, highlighting its role as a first-line pharmacological intervention for this condition .

Case Studies and Clinical Trials

StudyPopulationInterventionOutcome
Phase II Trial429 adults with major depressive disorderBrexpiprazole + standard antidepressantsImproved response rates compared to placebo
Alzheimer’s Agitation Study345 patients with Alzheimer’s dementiaBrexpiprazole (2 mg or 3 mg) vs placeboSignificant reduction in agitation scores (Cohen-Mansfield Agitation Inventory) at 12 weeks
Combination Therapy StudyAnimal model (social defeat stress)Low-dose brexpiprazole + fluoxetineRapid antidepressant effects observed; enhanced neurotrophic signaling

Safety Profile

This compound has demonstrated a favorable safety profile across various studies, with low incidences of adverse effects leading to discontinuation. The most common side effects reported include sedation and weight gain, typical for atypical antipsychotics .

Q & A

Q. What validated analytical methods are recommended for quantifying N-oxo brexpiprazole in bulk and pharmaceutical formulations?

Basic Research Question
The quantification of this compound, a major oxidative degradation product of brexpiprazole, requires stability-indicating methods to ensure specificity and accuracy. Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for this purpose. Key parameters include:

  • Specificity : Baseline separation of brexpiprazole and this compound under forced degradation conditions (e.g., oxidative stress with hydrogen peroxide) .
  • Linearity : Calibration curves spanning 5.05–75.75 µg/mL for brexpiprazole, with correlation coefficients (R²) ≥0.999 .
  • Precision : Intra-day and inter-day relative standard deviation (RSD) ≤2.0% .
  • Accuracy : Recovery rates of 98–102% for spiked samples .
    Alternative methods like high-performance thin-layer chromatography (HPTLC) have also been validated for forced degradation studies, with detection limits of 66 ng/band .

Q. How do experimental designs for clinical trials of brexpiprazole address efficacy and safety in neuropsychiatric disorders?

Advanced Research Question
Clinical trials for brexpiprazole employ double-blind, placebo-controlled, randomized designs with factorial stratification to isolate therapeutic effects. For example:

  • Post-traumatic stress disorder (PTSD) : A full-factorial trial (NCT04124614) randomized participants to brexpiprazole + sertraline, brexpiprazole + placebo, sertraline + placebo, or placebo + placebo. The primary endpoint was change in CAPS-5 (Clinician-Administered PTSD Scale) scores, with mixed models adjusting for baseline severity and site variability .
  • Agitation in Alzheimer’s dementia : Phase 3 trials (NCT03548584) used the Cohen-Mansfield Agitation Inventory (CMAI) as the primary endpoint, with pre-specified response thresholds (e.g., ≥30% CMAI reduction) and stratified analysis by region to account for placebo response variability .

Q. What methodologies are used to resolve contradictions in brexpiprazole’s metabolic and safety profiles across studies?

Advanced Research Question
Contradictory findings (e.g., prolactin elevation vs. neutral effects) are analyzed through:

  • Pooled safety datasets : Meta-analyses of short-term (6-week) and long-term (58-week) studies differentiate transient vs. sustained adverse events (AEs). For example, akathisia incidence was higher in short-term trials (7.4%) but stabilized in long-term extensions .
  • Real-world pharmacovigilance : Data mining of the FDA Adverse Event Reporting System (FAERS) identifies signal-to-noise ratios for rare AEs (e.g., weight gain) using disproportionality analysis (e.g., reporting odds ratios) .

Q. How is forced degradation testing applied to assess this compound’s stability in formulation development?

Basic Research Question
Forced degradation under ICH guidelines (Q1A-R2) evaluates this compound formation under:

  • Oxidative conditions : 3% hydrogen peroxide at 80°C for 24 hours, yielding ~5–10% degradation .
  • Photolytic stress : Exposure to UV light (1.2 million lux-hours) confirms photostability .
    Degradation kinetics are modeled using Arrhenius equations to predict shelf-life, with HPLC or HPTLC tracking degradation products .

Q. What statistical approaches are employed to analyze brexpiprazole’s dose-response relationships in heterogeneous populations?

Advanced Research Question
Dose optimization uses:

  • Mixed-model repeated measures (MMRM) : Adjusts for missing data in longitudinal trials (e.g., MADRS scores in major depressive disorder) .
  • Exposure-response modeling : Pharmacokinetic/pharmacodynamic (PK/PD) simulations correlate plasma concentrations (Cmax, AUC) with clinical outcomes, identifying therapeutic windows (e.g., 2–4 mg/day for Alzheimer’s agitation) .

Q. How do researchers validate brexpiprazole’s selectivity in complex biological matrices during pharmacokinetic studies?

Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are optimized for:

  • Matrix effects : Use of deuterated internal standards (e.g., brexpiprazole-d8) to correct ion suppression in plasma .
  • Lower limits of quantification (LLOQ) : Typically 0.1 ng/mL, ensuring sensitivity for trough concentration measurements .

Q. What trial design considerations mitigate bias in brexpiprazole’s efficacy evaluations for off-label indications?

Advanced Research Question
To reduce bias:

  • Placebo lead-in phases : A 1-week placebo run-in period (e.g., in PTSD trials) excludes placebo responders before randomization .
  • Blinding protocols : Matching placebo tablets and centralized rater training minimize observer bias in global impression scales (CGI-I) .

Q. How are preclinical-to-clinical translational gaps addressed in brexpiprazole’s mechanism of action studies?

Advanced Research Question
Translational frameworks integrate:

  • In vitro receptor profiling : Brexpiprazole’s partial agonism at 5-HT1A (EC50 = 0.12 nM) and D2 receptors (EC50 = 0.3 nM) is correlated with clinical efficacy via PET imaging of receptor occupancy .
  • Animal models : Social defeat stress models in rodents link brexpiprazole’s anxiolytic effects to prefrontal cortex dopamine modulation .

Q. What criteria define clinically meaningful endpoints in brexpiprazole trials for agitation in Alzheimer’s dementia?

Advanced Research Question
Endpoints are anchored to patient-centric outcomes:

  • CMAI thresholds : A ≥20% reduction approximates a 2-point improvement in Clinical Global Impression-Severity (CGI-S) scores .
  • Caregiver burden scales : Secondary endpoints like the Zarit Burden Interview validate functional improvements .

Q. How do researchers reconcile brexpiprazole’s metabolic effects in patients with comorbid conditions like prediabetes?

Advanced Research Question
Adjunctive therapy studies use:

  • Stratified randomization : Balancing subgroups by baseline HbA1c or BMI .
  • Longitudinal mixed models : Track weight gain trajectories and lipid profiles, adjusting for concomitant medications (e.g., antidepressants) .

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-1H-quinolin-2-one

InChI

InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(30,15-13-27)23-4-3-5-24-21(23)10-17-32-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)

InChI Key

HTKVOWLJKSZHCJ-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)(C4=C5C=CSC5=CC=C4)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.